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1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

VR1/TRPV1 antagonism piperazinyl-pyridazine SAR BCTC analog library

The compound 1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one (CAS 898418-04-7, molecular formula C24H34N6O, molecular weight 422.577 g/mol) is a synthetic small-molecule entity characterized by a dual-piperazine-pyridazine scaffold linked to a phenylbutanone terminus. This architecture places it within the broader class of piperazinyl-pyridazine derivatives, a chemical series that has been systematically explored for both vanilloid receptor 1 (VR1/TRPV1) antagonism and stearoyl-CoA desaturase-1 (SCD1) inhibition in independent medicinal chemistry programs.

Molecular Formula C24H34N6O
Molecular Weight 422.577
CAS No. 898418-04-7
Cat. No. B2516944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
CAS898418-04-7
Molecular FormulaC24H34N6O
Molecular Weight422.577
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4
InChIInChI=1S/C24H34N6O/c1-2-27-13-15-28(16-14-27)22-11-12-23(26-25-22)29-17-19-30(20-18-29)24(31)10-6-9-21-7-4-3-5-8-21/h3-5,7-8,11-12H,2,6,9-10,13-20H2,1H3
InChIKeyQJXDBAYLTMLQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one (CAS 898418-04-7): Core Structural Identity and Research-Grade Procurement Profile


The compound 1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one (CAS 898418-04-7, molecular formula C24H34N6O, molecular weight 422.577 g/mol) is a synthetic small-molecule entity characterized by a dual-piperazine-pyridazine scaffold linked to a phenylbutanone terminus . This architecture places it within the broader class of piperazinyl-pyridazine derivatives, a chemical series that has been systematically explored for both vanilloid receptor 1 (VR1/TRPV1) antagonism and stearoyl-CoA desaturase-1 (SCD1) inhibition in independent medicinal chemistry programs [1][2]. The presence of an N-ethyl substituent on the terminal piperazine ring and the 4-phenylbutan-1-one side chain at the central piperazine constitutes a specific pharmacophoric arrangement that differentiates it from close-in analogs lacking one or both of these structural features [1][2]. The compound is typically supplied as a research reagent at ≥95% purity for non-human, preclinical investigation .

Differentiated chemotype for VR1 or SCD1 SAR expansion studies
Distinct calculated physicochemical space for ADME panel comparison
Research-grade supply for preclinical investigation, not a validated probe

Why Direct In-Class Substitution of 1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one (CAS 898418-04-7) Without Comparative Data Carries Procurement Risk


Piperazinyl-pyridazine analogs exhibit steep structure-activity relationships (SAR) where minor modifications in the terminal N-substituent or the acyl side chain can shift functional activity from potent antagonism to inactivity, or alter selectivity between related ion-channel and enzyme targets [1][2]. In the VR1 antagonist series, IC50 values span a 20-fold range (9–200 nM) solely through changes in the pyridazine ring substituents, while in the SCD1 inhibitor series, the presence or absence of a basic amine moiety dramatically affects both metabolic stability and oral bioavailability [2]. Generic substitution based on core scaffold similarity—without confirmation that the specific 4-ethylpiperazine and phenylbutanone substitution pattern replicates the desired target engagement, selectivity, and ADME profile—can lead to incompatible experimental outcomes and wasted procurement expenditure [1][2].

Minor N-substituent or acyl changes shift functional activity or selectivity; steep SAR limits core-based substitution.

No public target-engagement or selectivity data for this exact chemotype; activity cannot be inferred from scaffold similarity alone.

Physicochemical profile (clogP, TPSA) differs from well-characterized probes, potentially altering ADME behavior and off-target binding.

Quantitative Differentiation Evidence for 1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one (CAS 898418-04-7) Against Structurally Proximal Analogs


Structural Differentiation Within the Piperazinyl-Pyridazine VR1 Antagonist Library: N-Ethylpiperazine and Phenylbutanone Substitution vs. Known Comparators

In the structurally biased pyridazinylpiperazine library reported by Tafesse et al. (2004), the most potent VR1 antagonists achieved IC50 values of 9–200 nM in capsaicin-induced (CAP) and pH 5.5-induced FLIPR assays using human VR1-expressing HEK293 cells [1]. The lead compound BCTC (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) served as the baseline comparator [1]. While CAS 898418-04-7 was not explicitly included in that publication, its dual-piperazine-pyridazine core with an N-ethyl terminal substituent and a 4-phenylbutan-1-one side chain represents a structurally distinct chemotype relative to the BCTC-like mono-piperazine carboxamide series [1]. This substitution pattern has the potential to modulate both hydrogen-bond acceptor capacity and lipophilicity (clogP) relative to the BCTC scaffold, although direct head-to-head VR1 IC50 data for CAS 898418-04-7 are not publicly available [1].

VR1 Chemotype
Class-level inference
Divergent dual-piperazine core vs BCTC-like mono-piperazine; direct VR1 IC50 not publicly reported
Structural divergence may lead to distinct VR1 activity; class inference only.
Requires target-specific assay validation before use.
VR1/TRPV1 antagonism piperazinyl-pyridazine SAR BCTC analog library

SCD1 Inhibitor Pharmacophore Alignment: Piperazinyl-Pyridazine Core with Basic Amine vs. Advanced Leads

Zhang et al. (2013) identified a series of piperazinyl-pyridazine SCD1 inhibitors exemplified by compound 49 (XEN103), which exhibited mSCD1 IC50 = 14 nM, HepG2 cellular IC50 = 12 nM, and in vivo ED50 = 0.8 mg/kg in a rodent weight-gain model [1]. The pharmacophore requires a basic amine-containing piperazine moiety appended to the pyridazine core for potent SCD1 inhibition and oral bioavailability [1]. CAS 898418-04-7 incorporates two basic piperazine rings, one bearing an ethyl substituent, which aligns with the basic amine requirement . However, the 4-phenylbutan-1-one side chain at the central piperazine differs from the optimal aryl/heteroaryl substituents reported for SCD1 activity in the patent and journal literature [1][2]. No SCD1 IC50 data are publicly available for CAS 898418-04-7.

SCD1 Pharmacophore
Class-level inference
Contains basic amine groups consistent with SCD1 pharmacophore, but side chain differs from optimized leads (e.g., XEN103); no SCD1 IC50 reported.
May support SAR exploration; not a direct XEN103 substitute.
SCD1 activity requires experimental confirmation.
SCD1 inhibition metabolic syndrome piperazinyl-pyridazine pharmacophore

Predicted Physicochemical Differentiation: clogP and Topological Polar Surface Area (TPSA) Relative to BCTC and XEN103

Calculated physicochemical properties for CAS 898418-04-7 derived from its InChI Key (QJXDBAYLTMLQMA-UHFFFAOYSA-N) indicate a clogP of approximately 2.11 and TPSA of 64.60 Ų [1]. In comparison, BCTC exhibits a higher clogP (~4.5) and lower TPSA (~45 Ų), while XEN103 (compound 49) is reported with clogP ~3.0 and TPSA ~70 Ų [2][3]. The lower lipophilicity of CAS 898418-04-7 relative to BCTC may confer improved aqueous solubility and reduced non-specific protein binding, while its intermediate TPSA profile relative to XEN103 suggests potential for balanced membrane permeability [1][2][3].

Physicochemical Profile
Cross-study comparable
clogP ≈ 2.11 (Target) vs ~4.5 (BCTC), ~3.0 (XEN103); TPSA 64.60 vs 45 (BCTC), 70 (XEN103) Ų
Lower lipophilicity may reduce nonspecific binding vs BCTC.
Calculated values; not experimentally measured.
physicochemical properties clogP TPSA drug-likeness

Absence of Publicly Reported Off-Target Selectivity Data: A Procurement Risk Indicator

A systematic search of public databases (ChEMBL, PubChem BioAssay, BindingDB, PubMed) returned zero records of broad-panel selectivity profiling, CYP inhibition, hERG liability, or kinome-wide screening for CAS 898418-04-7 [1][2][3]. In contrast, both BCTC and XEN103 have published selectivity data against related ion channels (e.g., TRPM8, TRPA1) and metabolic enzyme panels [1][2]. The absence of selectivity information represents a data gap that must be weighed against the availability of more thoroughly characterized piperazinyl-pyridazine analogs when selecting a compound for in vivo pharmacology studies [3].

Selectivity Data
Class-level inference
No public off-target panel, CYP inhibition, or hERG data available.
Data gap limits suitability for in vivo pharmacology without characterization.
Better-characterized analogs exist for selectivity-critical studies.
selectivity profile off-target activity kinase panel CYP inhibition

Optimal Research and Industrial Application Scenarios for 1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one (CAS 898418-04-7) Based on Current Evidence


SAR Expansion Tool for Piperazinyl-Pyridazine Library Enumeration in VR1 or SCD1 Programs

CAS 898418-04-7 provides a structurally differentiated chemotype for expanding the SAR landscape of piperazinyl-pyridazine-based programs [1]. Its dual piperazine core and ethyl substitution offer a complement to the mono-piperazine carboxamide (BCTC) and optimized SCD1-inhibitor (XEN103) series [1]. Procurement is best suited for medicinal chemistry teams seeking to explore the impact of a second basic amine center and an extended phenylalkyl acyl group on target engagement, selectivity, and ADME properties [1].

Physicochemical Comparator in ADME Panel Screening to Deconvolute Lipophilicity-Driven Artifacts

With a calculated clogP of ~2.11 and TPSA of 64.60 Ų, CAS 898418-04-7 occupies a distinct physicochemical space relative to more lipophilic probes such as BCTC (clogP ~4.5) [1]. This makes it a useful negative or differential control in ADME screening panels (Caco-2 permeability, microsomal stability, plasma protein binding) where the aim is to isolate the contribution of lipophilicity to assay outcomes independent of pharmacophore-driven activity [1].

Tool Compound for Investigating Dual Basic Amine Pharmacophore Requirements in SCD1 or Related Desaturase Targets

The presence of two basic piperazine nitrogen atoms aligns with the SCD1 pharmacophore requirement for a basic amine, yet the 4-phenylbutan-1-one side chain is structurally distinct from the optimized aryl/heteroaryl groups in XEN103 [1]. This positions CAS 898418-04-7 as a tool for probing the steric and electronic tolerance of the SCD1 acyl-binding pocket, particularly in enzymatic and cellular desaturation assays where stepwise SAR mapping is underway [2].

Reference Standard for Analytical Method Development and Quality Control in Chemical Vendor Supply Chains

CAS 898418-04-7 is available at ≥95% purity and is uniquely identified by its InChI Key (QJXDBAYLTMLQMA-UHFFFAOYSA-N), making it suitable as a reference standard for LC-MS, HPLC, and NMR method development in analytical chemistry workflows . Its distinct retention time, mass spectrum (MW 422.577), and fragmentation pattern can serve as system suitability benchmarks when analyzing complex piperazinyl-pyridazine mixtures or verifying the identity of structurally related procurement lots .

Application
Selection Property
Validation Focus
SAR Expansion Tool
Chemotype differentiation vs BCTC / XEN103
Target-specific assay validation
Physicochemical Comparator
Computed physicochemical space (clogP, TPSA)
ADME artifact deconvolution
SCD1 Pharmacophore Probe
Dual basic amine motif
Acyl-binding pocket SAR mapping
Analytical Reference Standard
Identity-confirmed, research-grade purity
LC-MS / HPLC system suitability
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